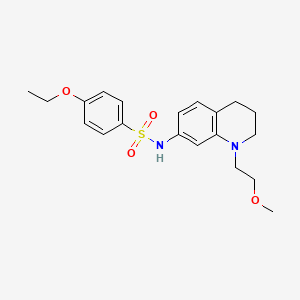

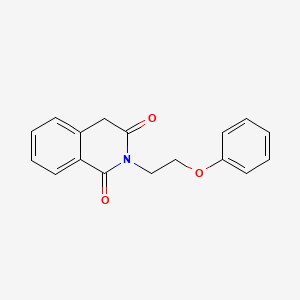

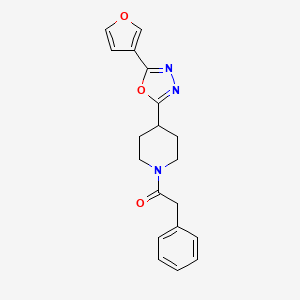

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that belongs to the family of oxazole derivatives. It is a potent and selective inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in regulating cell survival, proliferation, and metabolism. The compound has gained considerable attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Redox-Activated Amines in Synthesis

The research conducted by Ociepa, Turkowska, and Gryko (2018) introduced a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, demonstrating high chemoselectivity and mild conditions, which could be applicable to compounds similar to the chemical , highlighting its synthetic versatility (Ociepa et al., 2018).

Novel Heterocyclic Compounds

A study by Apostol et al. (2019) focused on synthesizing new organic compounds incorporating the 4-(phenylsulfonyl)phenyl moiety, leading to the formation of oxazoles with potential therapeutic applications. These compounds underwent extensive characterization and cytotoxicity evaluation, suggesting their potential in drug development (Apostol et al., 2019).

Nucleophilic Substitution and Annelation Reactions

Ranjbar‐Karimi and Mousavi (2010) explored the regiochemistry of nucleophilic substitution involving 4-phenylsulfonyl tetrafluoropyridine, which bears similarity in functional groups. Their findings contribute to the synthetic strategies for constructing complex molecules, such as difluorinated tetrahydropyrido and thiazine scaffolds, indicating the compound's potential as a precursor in diverse synthetic routes (Ranjbar‐Karimi & Mousavi, 2010).

Synthesis and Antimicrobial Evaluation

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, evaluating their antimicrobial efficacy. Some derivatives exhibited superior activity compared to the reference drug, indicating the importance of sulfonamide groups in enhancing biological activity (Alsaedi et al., 2019).

Surface Activity and Antimicrobial Properties

El-Sayed (2006) investigated 1,2,4-triazole derivatives for their antimicrobial activity and potential as surface-active agents. The research underscores the versatility of sulfonyl-containing compounds in creating biologically active molecules with added functional properties (El-Sayed, 2006).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-16-9-11-18(12-10-16)20-25-22(29(26,27)19-7-3-2-4-8-19)21(28-20)24-15-17-6-5-13-23-14-17/h2-14,24H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNSAZLBQGOEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)